

An In-Depth Technical Guide to Methyl 2-amino-4-iodobenzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, properties, and synthesis of **Methyl 2-amino-4-iodobenzoate**, a key building block in medicinal chemistry and materials science.

Molecular Structure and Properties

Methyl 2-amino-4-iodobenzoate is an aromatic organic compound, an ester derivative of benzoic acid. Its structure features a benzene ring substituted with an amino group at position 2, an iodine atom at position 4, and a methyl ester group at position 1. This specific arrangement of functional groups makes it a valuable intermediate in the synthesis of more complex molecules.

The molecular formula for **Methyl 2-amino-4-iodobenzoate** is C₈H₈INO₂.[1] Its molecular weight is 277.06 g/mol .[1] The presence of the heavy iodine atom significantly contributes to its molecular mass.

Table 1: Physicochemical Properties of Methyl 2-amino-4-iodobenzoate

Property	Value	Reference
Molecular Formula	C ₈ H ₈ INO ₂	[1]
Molecular Weight	277.06 g/mol	[1]
CAS Number	144550-76-5	[1]
Appearance	Pale-yellow to yellow to brown solid	
Solubility	Slightly soluble in water	[2]
Purity	Typically ≥98%	[1]

It is important to distinguish **Methyl 2-amino-4-iodobenzoate** from its isomers, such as Methyl 3-amino-4-iodobenzoate (CAS: 412947-54-7) and Methyl 4-amino-2-iodobenzoate (CAS: 98546-30-6), as their differing structures can lead to vastly different chemical reactivity and biological activity.

Diagram 1: Molecular Structure of Methyl 2-amino-4-iodobenzoate

Caption: 2D representation of **Methyl 2-amino-4-iodobenzoate**.

Experimental Protocols

The synthesis of **Methyl 2-amino-4-iodobenzoate** can be approached through several synthetic strategies. A common method involves the direct iodination of methyl anthranilate (methyl 2-aminobenzoate) or a multi-step process starting from a different substituted benzene ring. Below is a generalized protocol based on common organic synthesis techniques.

Synthesis via Iodination of Methyl Anthranilate

This protocol outlines a potential pathway for the synthesis of **Methyl 2-amino-4-iodobenzoate**.

Diagram 2: Synthetic Pathway Workflow

Click to download full resolution via product page

Caption: General workflow for the synthesis of Methyl 2-amino-4-iodobenzoate.

Materials:

- Methyl anthranilate[3][4]
- lodine (l₂)
- Iodic acid (HIO₃) or other oxidizing agent
- Concentrated sulfuric acid (H₂SO₄)
- Acetic acid
- Sodium thiosulfate (Na₂S₂O₃) solution
- Sodium bicarbonate (NaHCO₃) solution
- Brine
- Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
- Dichloromethane (CH₂Cl₂) or other suitable organic solvent
- Silica gel for column chromatography
- Hexane and Ethyl acetate for eluent

Procedure:

 Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under a fume hood, dissolve methyl anthranilate in glacial acetic acid.

- Addition of Reagents: To the stirred solution, add iodine and a suitable oxidizing agent such
 as iodic acid. Slowly add concentrated sulfuric acid dropwise while maintaining the
 temperature with an ice bath.
- Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC).
- Workup: Once the reaction is complete, pour the mixture into a beaker containing an
 aqueous solution of sodium thiosulfate to quench the excess iodine. Neutralize the acid with
 a saturated solution of sodium bicarbonate.
- Extraction: Transfer the mixture to a separatory funnel and extract the product with dichloromethane. Wash the organic layer sequentially with water and brine.
- Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
- Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure **Methyl 2-amino-4-iodobenzoate**.

Note: This is a generalized protocol. Reaction conditions such as temperature, reaction time, and stoichiometry of reagents should be optimized for best results.

Applications in Research and Development

Methyl 2-amino-4-iodobenzoate is a versatile building block in organic synthesis, particularly in the development of pharmaceuticals and functional materials. The amino group can be readily diazotized and substituted, while the iodo-substituent is an excellent handle for cross-coupling reactions such as Suzuki, Heck, and Sonogashira couplings. These reactions allow for the introduction of a wide variety of substituents at the 4-position of the benzene ring, enabling the synthesis of diverse molecular scaffolds. As a "Protein Degrader Building Block," this molecule is of particular interest in the development of novel therapeutics that function by targeted protein degradation.[1]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. calpaclab.com [calpaclab.com]
- 2. Methyl 3-amino-4-iodobenzoate, 97% | Fisher Scientific [fishersci.ca]
- 3. Methyl anthranilate Wikipedia [en.wikipedia.org]
- 4. Methyl Anthranilate | C8H9NO2 | CID 8635 PubChem [pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [An In-Depth Technical Guide to Methyl 2-amino-4-iodobenzoate]. BenchChem, [2025]. [Online PDF]. Available at:
 [https://www.benchchem.com/product/b189830#methyl-2-amino-4-iodobenzoate-molecular-structure-and-weight]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Check Availability & Pricing

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com